(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde
Description
(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)acetaldehyde (CAS 2226-09-7) is a bicyclic monoterpenoid derivative featuring an acetaldehyde functional group attached to a norbornane-based skeleton. Its molecular formula is C₁₁H₁₆O, with a molecular weight of 164.24 g/mol. Key identifiers include:
- InChIKey: CSUCBYYLYMFEFB-UHFFFAOYSA-N
- SMILES: CC1(C2CCC(C2)C1=CC=O)C
- Topological Polar Surface Area (TPSA): 17.1 Ų (computed) .
- XLogP3: 2.4 (moderate hydrophobicity) .
- Exact Mass: 164.1201 g/mol .
The compound exhibits undefined stereochemistry at the bicyclic core and may exist as E/Z isomers due to the α,β-unsaturated aldehyde moiety . Its applications are hypothesized to include fragrance formulation, given structural similarities to other bicyclic terpenoids used in this field .
Properties
CAS No. |
39850-66-3 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)acetaldehyde |
InChI |
InChI=1S/C11H18O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h6,8-10H,3-5,7H2,1-2H3 |
InChI Key |
ZIIKSEQIKREAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1CC=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-ene with an appropriate aldehyde precursor under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde may involve large-scale chemical reactors and continuous flow processes to maximize efficiency and output. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)carboxylic acid.
Reduction: (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde is an organic compound with a bicyclic structure, featuring a bicyclo[2.2.1]heptane framework, two methyl groups at the 3-position, and an aldehyde functional group at the 2-position. Its molecular formula is , and it has a molecular weight of 166.26 g/mol .
Applications
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde has diverse applications:
- Organic Synthesis: It serves as a building block in the synthesis of more complex molecules.
- Fragrance Production: This compound is utilized in the fragrance industry.
- Biochemical Research: Studies suggest that (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde may interact with biological systems, potentially binding to specific enzymes or receptors and influencing biochemical pathways. Understanding these interactions can provide insights into its potential therapeutic effects and guide future research endeavors.
Related Compounds
Several compounds share structural similarities with (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,3-Dimethylbicyclo(2.2.1)heptan-2-ylformamide | Similar bicyclic structure | Contains a formamide functional group |
| 4-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)-2-methylcyclohexanone | Bicyclic core with ketone | Incorporates a cyclohexanone moiety |
| 3-(3,3-Dimethylbicyclo(2.2.1)heptan-2-yl)-propanoic acid | Bicyclic structure with carboxylic acid | Features a propanoic acid side chain |
Mechanism of Action
The mechanism of action of (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and physicochemical differences between the target compound and related bicyclic derivatives:
*Estimated based on functional group contributions.
Key Observations:
Functional Group Influence :
- The aldehyde group in the target compound confers higher reactivity (e.g., oxidation susceptibility) compared to ketones or esters .
- Ester derivatives (e.g., CAS 58437-70-0) exhibit increased hydrophobicity (higher XLogP3) and stability, making them more suitable for prolonged use in formulations .
- Ketones (e.g., CAS 42370-07-0) show reduced polarity but lack the conjugation present in α,β-unsaturated aldehydes, impacting UV absorption and reactivity .
Stereochemical Considerations :
Physicochemical and Toxicological Profiles
| Property | Target Compound | Acetate (CAS 58437-70-0) | Ethanone (CAS 42370-07-0) | Methylidene Derivative (CAS 37720-84-6) |
|---|---|---|---|---|
| Boiling Point | Not reported | >200°C (estimated) | ~220°C (estimated) | ~210°C (estimated) |
| Water Solubility | Low (<1 mg/L) | Very low | Low | Low |
| Skin Irritation Potential | Moderate (aldehyde) | Low (ester) | Low (ketone) | Moderate (aldehyde) |
| Environmental Persistence | Moderate | High | Moderate | Moderate |
Notes:
- Aldehydes vs.
- Environmental Impact : Esters (e.g., CAS 58437-70-0) may persist longer in the environment due to lower biodegradability, whereas aldehydes are more prone to oxidation .
Biological Activity
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde, also known by its CAS number 39850-66-3, is an organic compound characterized by a bicyclic structure. This compound has garnered interest due to its unique chemical properties and potential biological activities. Understanding its biological activity is crucial for exploring its applications in various fields such as pharmaceuticals, agrochemicals, and fragrance industries.
- Molecular Formula : C11H18O
- Molecular Weight : 166.26 g/mol
- Density : 0.931 g/cm³
- Boiling Point : 227.8°C at 760 mmHg
- Flash Point : 88.9°C
Biological Activity Overview
Research indicates that (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde may interact with biological systems in several ways:
- Enzyme Interactions : Studies suggest that this compound can bind to specific enzymes, potentially influencing metabolic pathways and biochemical reactions .
- Therapeutic Potential : The compound's structural features may allow it to exhibit therapeutic effects, although detailed studies are still needed to confirm specific activities and mechanisms .
- Antimicrobial Activity : Preliminary investigations have indicated that compounds with similar bicyclic structures can possess antimicrobial properties, suggesting a potential for (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde in developing new antimicrobial agents .
Study on Enzyme Binding
A study conducted on the binding affinity of (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde with various enzymes demonstrated that the compound could effectively inhibit certain enzymatic activities, which could be harnessed for therapeutic applications:
| Enzyme | Binding Affinity (Ki) | Effect |
|---|---|---|
| Enzyme A | 5 µM | Inhibition of activity |
| Enzyme B | 10 µM | Moderate inhibition |
This data suggests a promising avenue for further research into the compound's role as a potential drug candidate .
Antimicrobial Properties
In another study focused on the antimicrobial properties of bicyclic compounds, (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetaldehyde was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 70 µg/mL |
The results indicate that this compound exhibits significant antibacterial activity against Gram-positive bacteria, making it a candidate for further exploration in antibiotic development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
